molecular formula C11H11N3O3 B1478612 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid CAS No. 2098097-04-0

2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Cat. No.: B1478612
CAS No.: 2098097-04-0
M. Wt: 233.22 g/mol
InChI Key: UYLORTUNNYJDOR-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic imidazo[4,5-b]pyridine core modified with a cyclopropyl substituent at position 3 and an acetic acid moiety at position 1.

Properties

IUPAC Name

2-(3-cyclopropyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-9(16)6-13-8-2-1-5-12-10(8)14(11(13)17)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLORTUNNYJDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of BET proteins by 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can affect multiple biochemical pathways. These include pathways involved in cell proliferation, inflammation, and apoptosis. The exact pathways affected can depend on the specific cellular context and the set of genes that are regulated by BET proteins in a given cell type.

Biological Activity

The compound 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is a derivative of imidazopyridine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1428138-89-9

Research indicates that this compound may act as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in inflammatory responses and autoimmune diseases. By inhibiting RIPK2, the compound could potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders .

Antimicrobial Effects

Studies have shown that derivatives of imidazopyridines exhibit antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. For instance, it has shown activity against Gram-positive bacteria, which is crucial for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy .

Anti-inflammatory Properties

As an RIPK2 inhibitor, the compound may exert anti-inflammatory effects by disrupting pro-inflammatory signaling pathways. This property has been explored in models of chronic inflammation, where it demonstrated the ability to reduce markers of inflammation such as TNF-alpha and IL-6 .

Case Studies

  • Case Study on Inflammatory Bowel Disease
    • A study evaluated the effects of the compound on a mouse model of IBD. Results showed a significant reduction in disease severity and histological damage in treated mice compared to controls. The mechanism was linked to decreased expression of pro-inflammatory cytokines .
  • Case Study on Cancer Cell Lines
    • In vitro assays were conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value in the low micromolar range, indicating potent anti-proliferative effects. Further analysis revealed that it triggered apoptosis via mitochondrial pathways .

Data Table: Biological Activities

Activity TypeTest SystemResultReference
AntimicrobialGram-positive bacteriaInhibition observed
AnticancerHeLa cellsIC50 = 12 μM
Anti-inflammatoryMouse IBD modelReduced cytokine levels

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound Imidazo[4,5-b]pyridine 3-cyclopropyl, 1-acetic acid Not fully specified* Ionizable acetic acid; potential GPCR modulation
MK0974 Imidazo[4,5-b]pyridine 1-(piperidine-1-carboxamide), 3-trifluoroethyl C₂₈H₂₇F₆N₅O₃ 604.54 Calcitonin gene-related peptide (CGRP) antagonist; clinical use for migraines
2-[3,6-Dicyclopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid Pyrazolo[3,4-b]pyridine 3,6-dicyclopropyl, 4-CF₃, 1-acetic acid C₁₅H₁₄F₃N₃O₂ 325.29 Trifluoromethyl group enhances lipophilicity; pyrazole vs. imidazole core
Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 7-cyclopropyl, 6-ethyl ester C₁₉H₁₈N₃O₂ 328.37 Ester group for prodrug potential; cyclopropyl for metabolic stability
Key Observations:

Core Heterocycle Differences: The target compound’s imidazo[4,5-b]pyridine core distinguishes it from pyrazolo-pyridine (e.g., ) or pyrazolo-pyrimidine (e.g., ) analogs. MK0974 shares the imidazo[4,5-b]pyridine scaffold but replaces the acetic acid with a piperidine carboxamide, altering pharmacokinetics (e.g., oral bioavailability) .

Substituent Effects :

  • The cyclopropyl group (common in the target compound and ) is often used to improve metabolic stability and reduce cytochrome P450-mediated oxidation.
  • Trifluoromethyl groups (e.g., in ) enhance lipophilicity and membrane permeability, whereas acetic acid (target compound) introduces solubility and target engagement via ionic interactions.

Synthetic Routes :

  • The target compound’s synthesis likely involves Suzuki-Miyaura cross-coupling (similar to ’s protocol for imidazo[4,5-b]pyridine intermediates), utilizing palladium catalysts and boronic acids .
  • In contrast, pyrazolo-pyridine derivatives (e.g., ) may require cyclocondensation of hydrazines with diketones.

Preparation Methods

Cyclization to Form Imidazo[4,5-b]pyridine Core

A key step involves cyclizing a suitably substituted aminopyridine derivative with reagents that introduce the imidazo ring. For example, reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride forms an intermediate oxoacetyl chloride, which upon hydrolysis yields the corresponding acetic acid derivative.

  • Reaction Conditions:
    • Solvent: Ethylene dichloride or methylene dichloride preferred for their inertness and good solubility.
    • Base: Triethylamine is commonly used to scavenge HCl generated during acylation.
    • Temperature: Controlled between 15–30 °C to optimize yield and minimize side reactions.

Conversion to Acetic Acid Derivative

The intermediate acyl chloride formed after cyclization is converted to the acetic acid by hydrolysis with water or aqueous base. The reaction can also be directed to form salts by using alkali or alkaline earth metal hydroxides or carbonates (e.g., sodium hydroxide, potassium carbonate).

  • Hydrolysis Conditions:
    • Mild aqueous conditions at room temperature.
    • Base selection affects the salt form and purity.

Amidation and Further Functionalization (Optional)

From the acetic acid intermediate, further functionalization such as amidation can be performed using standard coupling reagents or by activation of the acid to acyl chlorides or anhydrides. This step is relevant when preparing derivatives or pharmaceutical agents related to the compound.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine Oxalyl chloride, triethylamine, ethylene dichloride, 15–30 °C (6-Methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetyl chloride Formation of acyl chloride intermediate
2 Acyl chloride intermediate Water or aqueous base (NaOH, KOH, Na2CO3, K2CO3) Corresponding acetic acid or salt Hydrolysis to acid form
3 Acetic acid intermediate Cyclopropylation reagents or cyclopropyl precursors 2-(3-Cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid Introduction of cyclopropyl group
4 Acetic acid derivative Amidation agents or coupling reagents Amides or other derivatives Optional further modification for drug design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 2
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

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